molecular formula C11H19NO4 B15247881 tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B15247881
M. Wt: 229.27 g/mol
InChI Key: QSRUMOZWBCNCFY-CFCGPWAMSA-N
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Description

tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.

    Reaction Conditions: The reaction conditions often include the use of tert-butyl chloroformate as a reagent, along with a base such as triethylamine to facilitate the esterification process.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups present in the molecule.

    Substitution: The ester group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can lead to the formation of alcohol derivatives.

Scientific Research Applications

tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the oxa-azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (1S,4S)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3/t7?,8-,9-/m1/s1

InChI Key

QSRUMOZWBCNCFY-CFCGPWAMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C([C@H]1CO2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CO

Origin of Product

United States

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